molecular formula C29H26O5 B130653 Methyl 3,4,5-Tris(benzyloxy)benzoate CAS No. 70424-94-1

Methyl 3,4,5-Tris(benzyloxy)benzoate

Cat. No. B130653
CAS RN: 70424-94-1
M. Wt: 454.5 g/mol
InChI Key: MAUSJTNDKNFSEU-UHFFFAOYSA-N
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Description

Methyl 3,4,5-Tris(benzyloxy)benzoate is a compound that has been the subject of various studies due to its interesting properties and potential applications. It is a derivative of benzoic acid and is characterized by the presence of three benzyloxy groups attached to the benzene ring. This structure is significant in the field of liquid crystals and supramolecular chemistry, where it is often used to synthesize materials with specific physical and chemical properties.

Synthesis Analysis

The synthesis of derivatives of Methyl 3,4,5-Tris(benzyloxy)benzoate has been reported in several studies. For instance, the synthesis of cis, cis-(3,5-dihydroxycyclohexyl)-3,4,5-tris(decyloxy)benzoate, a derivative, starts from cis, cis-phloroglucitol, which is protected by phenylboronic acid . Another study describes the synthesis of tris-methacrylated derivatives of 3,4,5-Tris[(alkoxy)benzyloxy]benzoate, which are liquid crystalline and form hexagonal columnar disordered structures . These syntheses involve multiple steps, including protection and deprotection of functional groups, esterification, and complexation with metal salts to induce specific mesophases.

Molecular Structure Analysis

The molecular structure of Methyl 3,4,5-Tris(benzyloxy)benzoate derivatives is crucial for their function as liquid crystals. The studies show that these compounds can self-assemble into various supramolecular architectures, such as tubular liquid crystalline and crystalline structures . The molecular recognition directed self-assembly is facilitated by the presence of crown ether endo-receptors and tapered 3,4,5-tris(p-dodecyloxybenzyloxy)benzoate fragments . The molecular structure is also responsible for the formation of hexagonal columnar mesophases, as observed in the synthesis of tris-methacrylated derivatives .

Chemical Reactions Analysis

The chemical reactivity of Methyl 3,4,5-Tris(benzyloxy)benzoate derivatives is demonstrated in their ability to form complexes and undergo polymerization. For example, the synthesis of poly{2-vinyloxyethyl 3,4,5-tris[4-(n-dodecanyloxy)benzyloxy]benzoate} involves cationic polymerization, resulting in a supramolecular polymer with a columnar hexagonal mesophase . Additionally, the compound's ability to form "supramolecular interpenetrating networks" in methacrylate mixtures indicates its potential in creating materials with low shrinkage and high stability .

Physical and Chemical Properties Analysis

The physical and chemical properties of Methyl 3,4,5-Tris(benzyloxy)benzoate derivatives are influenced by their molecular structure and the presence of liquid crystalline phases. These compounds exhibit broad mesophase ranges, including room temperature stability, which is essential for practical applications . The self-organization into supramolecular structures, such as cylindrical channels and hexagonal columnar mesophases, is indicative of their potential use in advanced materials science . The ability to form lyotropic columnar phases and organogels further demonstrates the versatility of these compounds in different environments .

Scientific Research Applications

Liquid Crystalline Properties and Supramolecular Networks

Methyl 3,4,5-Tris(benzyloxy)benzoate is studied for its role in the formation of liquid crystalline properties and supramolecular networks. For instance, Beginn, Zipp, and Möller (2000) explored the crystallization and supramolecular aggregation of derivatives of this compound in methacrylate mixtures. They observed the formation of "supramolecular interpenetrating networks," consisting of isotropic polymethacrylate resin and supramolecular aggregates, connected covalently to the resin phase. This research highlights the compound's potential in creating complex molecular structures with specific physical properties (Beginn, Zipp, & Möller, 2000).

Supramolecular Dendrimers and Molecular Recognition

Research by Percec et al. (1998) demonstrated the utility of methyl 3,4,5-Tris(benzyloxy)benzoate in the synthesis of self-assembling monodendrons. These monodendrons can form cylindrical and spherical supramolecular dendrimers, displaying remarkable self-organizing capabilities. This work illustrates the potential of this compound in the creation of advanced molecular architectures, which are crucial in materials science and nanotechnology (Percec et al., 1998).

Mesophase Formation in Polymers

Another significant application is in the formation of mesophases in polymers. For example, Beginn, Zipp, and Möller (2000) described the synthesis of liquid crystalline derivatives containing this compound. They observed hexagonal columnar disordered structures and the formation of lyotropic columnar phases in methacrylate solvents. This research contributes to understanding the self-assembly and phase behavior of polymers, which is essential in the development of new polymeric materials (Beginn, Zipp, & Möller, 2000).

Impact on Phase Behavior and Stability in Supramolecular Structures

The compound's influence on phase behavior and stability in supramolecular structures is another vital area of research. Percec et al. (1998) studied its role in forming hexagonal columnar mesophases in molecular and macromolecular self- and co-assembled columns. Their findings contribute to the understanding of mesophase behavior and stability, important for designing and synthesizing new liquid crystalline materials (Percec et al., 1998).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

methyl 3,4,5-tris(phenylmethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26O5/c1-31-29(30)25-17-26(32-19-22-11-5-2-6-12-22)28(34-21-24-15-9-4-10-16-24)27(18-25)33-20-23-13-7-3-8-14-23/h2-18H,19-21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAUSJTNDKNFSEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50326202
Record name Methyl 3,4,5-Tris(benzyloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50326202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3,4,5-Tris(benzyloxy)benzoate

CAS RN

70424-94-1
Record name 70424-94-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525276
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 3,4,5-Tris(benzyloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50326202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

105 g (0.83 mol) of benzyl chloride are added dropwise at 56° C., under reflux, over a period of 10 minutes, to 18.4 g (0.1 mol) of 3,4,5-trihydroxybenzoic acid methyl ester, 50.0 g (0.48 mol) of sodium carbonate and 10.0 g (0.06 mol) of potassium iodide in 200 ml of acetone. After a further 20 hours at reflux, 500 ml of water are added at room temperature and the mixture is then extracted with ether. The crude product is worked up in customary manner, excess benzyl chloride is removed by distillation, and the residue is recrystallised from hexane/ethyl acetate. Colourless crystals, yield 45.0 g (98% of theory)
Quantity
105 g
Type
reactant
Reaction Step One
Quantity
18.4 g
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Methyl 3,4,5-trihydroxybenzoate (16) (55.24 g, 0.3 mol), benzyl chloride (113.93 g, 0.9 mol), potassium carbonate (124.39 g, 0.9 mol) and potassium iodide (catalytic amount) were mechanically stirred in dry DMSO (200 mL) at room temperature overnight. Water (200 mL) was added and the crude product isolated by filtration. Evaporation of residual solvents in a vacuum desiccator left a pale yellow solid which was essentially pure product. Yield: 128.2 g (94%).
Quantity
55.24 g
Type
reactant
Reaction Step One
Quantity
113.93 g
Type
reactant
Reaction Step One
Quantity
124.39 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21
Citations
A Di Pizio, M Agamennone, A Laghezza… - Monatshefte für Chemie …, 2018 - Springer
Matrix metalloproteinase 2 (MMP-2) is a well-known anticancer target belonging to the MMP family. Because of the bilateral role of MMPs in cancer, developing highly selective MMP-2 …
Number of citations: 4 link.springer.com
NH Nguyen, ME Levere, J Kulis, MJ Monteiro… - …, 2012 - ACS Publications
The kinetic and structural analyses of the polymer resulting from the Cu(0)/Me 6 -TREN-mediated polymerization of methyl acrylate (MA) initiated with methyl 2-bromopropionate (MBP) …
Number of citations: 156 pubs.acs.org
GL Araldi, YW Hwang - Pharmaceuticals, 2023 - mdpi.com
Natural polyphenol derivatives such as those found in green tea have been known for a long time for their useful therapeutic activity. Starting from EGCG, we have discovered a new …
Number of citations: 2 www.mdpi.com
E Heřmánková-Vavříková, A Křenková… - International Journal of …, 2017 - mdpi.com
Isoquercitrin, (IQ, quercetin-3-O-β-d-glucopyranoside) is known for strong chemoprotectant activities. Acylation of flavonoid glucosides with carboxylic acids containing an aromatic ring …
Number of citations: 20 www.mdpi.com
E Eich, H Pertz, M Kaloga, J Schulz… - Journal of medicinal …, 1996 - ACS Publications
The natural dibenzylbutyrolactone type lignanolide (−)-arctigenin (2), an inhibitor of human immunodeficiency virus type-1 (HIV-1) replication in infected human cell systems, was found …
Number of citations: 301 pubs.acs.org
D Kuck, S Heitkamp, M Letzel… - European Journal of …, 2018 - journals.sagepub.com
The electrospray ionization–collision-induced dissociation mass spectra of nine pyrogallol tribenzyl ethers, 2–10, and a catechol dibenzyl ether, 11, that bear various functional groups …
Number of citations: 2 journals.sagepub.com
AJ Pearson, PR Bruhn - The Journal of Organic Chemistry, 1991 - ACS Publications
Selective arylation of polyfunctional phenols, using chlorobenzene-and p-chlorotoluene-manganese tricarbonyl cations, is described. The intermediate arene-manganese complexes …
Number of citations: 104 pubs.acs.org
V Percec, HJ Sun, P Leowanawat… - Journal of the …, 2013 - ACS Publications
The dendronized perylene 3,4:9,10-tetracarboxylic acid bisimide (PBI), (3,4,5)12G1-1-PBI, was reported by our laboratory to self-assemble into complex helical columns containing …
Number of citations: 98 pubs.acs.org
WT Li, YH Chuang, JH Liao, JF Hsieh - Processes, 2020 - mdpi.com
We report on the synthesis of an active component, 2-(4-hydroxyphenyl)ethyl 3,4,5-trihydroxybenzoate (HETB), from Rhodiola crenulata. Subsequent analysis revealed that HETB …
Number of citations: 1 www.mdpi.com
DR Banerjee, D Dutta, B Saha… - Organic & …, 2014 - pubs.rsc.org
We report the design and synthesis of triazole-polyphenol hybrid compounds 1 and 2 as inhibitors of the FabG4 (Rv0242c) enzyme of Mycobacterium tuberculosis for the first time. A …
Number of citations: 15 pubs.rsc.org

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